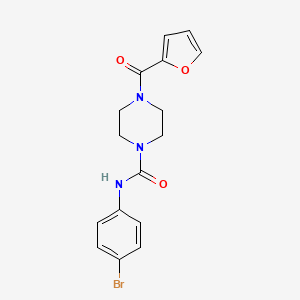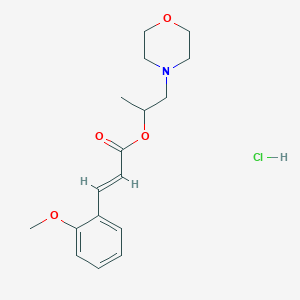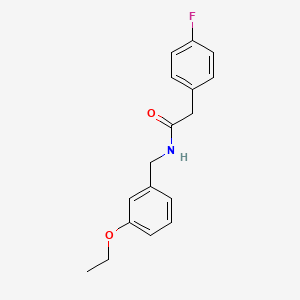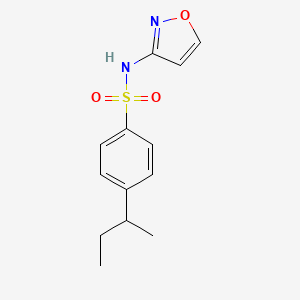
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as BFPC, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. BFPC is a piperazine derivative that has a unique chemical structure, making it an interesting compound for research purposes.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide is not fully understood, but it is believed to interact with various receptors in the body. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have affinity for serotonin receptors, specifically the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to interact with dopamine receptors, specifically the D2 receptor, which is involved in the regulation of movement, reward, and motivation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anti-inflammatory, antioxidant, and anticancer properties. In vivo studies have shown that N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has anxiolytic and antidepressant effects, as well as antipsychotic effects. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has also been shown to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, there are also limitations to using N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. One direction is to further investigate its mechanism of action and its interactions with various receptors in the body. Another direction is to study its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could also be studied for its potential applications in material science, specifically in the synthesis of novel materials such as polymers and nanomaterials. Finally, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide could be studied in combination with other compounds to determine its synergistic effects and potential for use in combination therapies.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 2-furoyl chloride in the presence of triethylamine to form 4-(2-furoyl)-4-bromobenzoyl chloride. This intermediate product is then reacted with piperazine in the presence of triethylamine to form N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In pharmacology, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential as a ligand for various receptors such as serotonin receptors and dopamine receptors. In material science, N-(4-bromophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been studied for its potential applications in the synthesis of novel materials such as polymers and nanomaterials.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h1-6,11H,7-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTGWLYXFOVCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)


![1-methyl-4-{2-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]ethyl}piperazine](/img/structure/B5486520.png)
![(3R*,4R*)-1-[4-(ethylamino)-2-pyrimidinyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5486526.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)


![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)


![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)
